molecular formula C8H11NO2 B6206109 3-(prop-2-en-1-yl)piperidine-2,6-dione CAS No. 24866-82-8

3-(prop-2-en-1-yl)piperidine-2,6-dione

Cat. No.: B6206109
CAS No.: 24866-82-8
M. Wt: 153.2
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Description

3-(prop-2-en-1-yl)piperidine-2,6-dione is an organic compound with the molecular formula C8H11NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-en-1-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-en-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halides and other nucleophiles can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(prop-2-en-1-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(prop-2-yn-1-yl)piperidine-2,6-dione
  • 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Uniqueness

3-(prop-2-en-1-yl)piperidine-2,6-dione is unique due to its specific structural features, such as the prop-2-en-1-yl group attached to the piperidine ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

24866-82-8

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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